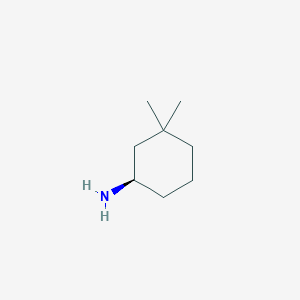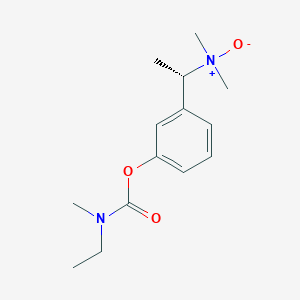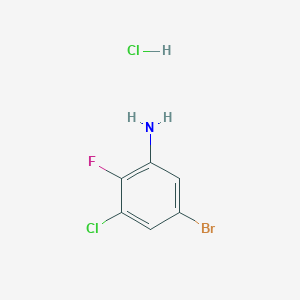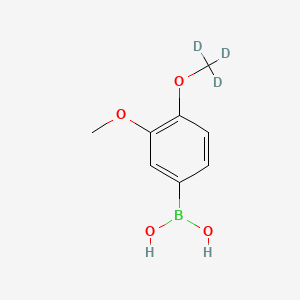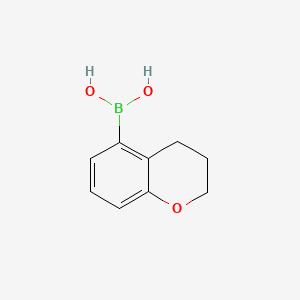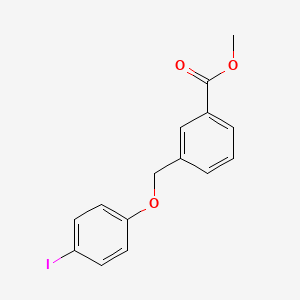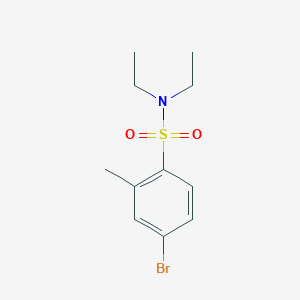
4-BRomo-N,N-diethyl-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide: is an organic compound with the molecular formula C11H16BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a diethylamino group at the sulfonamide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce 2-methyl-4-nitrotoluene.
Reduction: The nitro group is reduced to an amine, yielding 2-methyl-4-aminotoluene.
Sulfonylation: The amine is then sulfonylated using chlorosulfonic acid to form 2-methyl-4-aminobenzenesulfonamide.
Bromination: The final step involves bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 4-Bromo-2-methylbenzenesulfonamide.
N,N-Diethylation: The sulfonamide is then alkylated with diethylamine to produce the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield 4-methoxy-N,N-diethyl-2-methylbenzenesulfonamide.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing diverse chemical structures.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its sulfonamide group is a common pharmacophore in many drugs, and modifications to this structure can lead to compounds with different biological activities.
Industry
In industry, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N,N-dimethylbenzenesulfonamide
- 4-Chloro-N,N-diethyl-2-methylbenzenesulfonamide
- 4-Bromo-N,N-diethylbenzenesulfonamide
Uniqueness
4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromine atom and a diethylamino group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness can be exploited in the design of new molecules with desired properties for various applications.
Properties
IUPAC Name |
4-bromo-N,N-diethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-6-10(12)8-9(11)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAEWPOARUBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,2S,3R,5R)-4-azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B8121725.png)
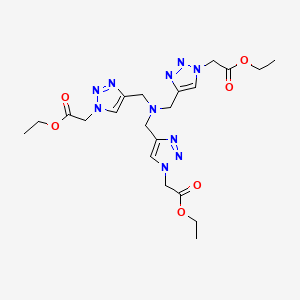
![2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline](/img/structure/B8121734.png)
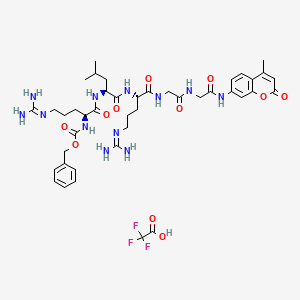
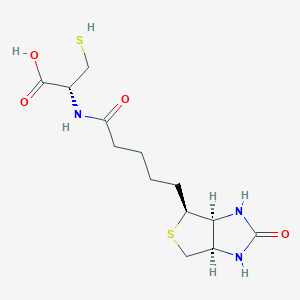
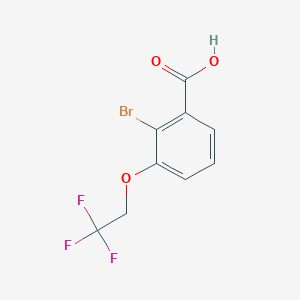
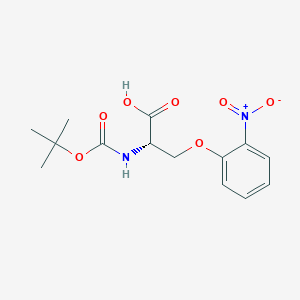
![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)
